4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine
CAS No.: 443640-27-5
Cat. No.: VC4504937
Molecular Formula: C15H14N2S
Molecular Weight: 254.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443640-27-5 |
|---|---|
| Molecular Formula | C15H14N2S |
| Molecular Weight | 254.35 |
| IUPAC Name | 4,6-dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine |
| Standard InChI | InChI=1S/C15H14N2S/c1-9-8-10(2)17-15-12(9)13(16)14(18-15)11-6-4-3-5-7-11/h3-8H,16H2,1-2H3 |
| Standard InChI Key | AIZVBQQMEMAJAI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=C1C(=C(S2)C3=CC=CC=C3)N)C |
Introduction
Structural and Electronic Characteristics of the Thieno[2,3-b]pyridine Core
The thieno[2,3-b]pyridine scaffold combines a pyridine ring fused with a thiophene moiety at the 2,3-position, creating a planar, aromatic system with distinct electronic properties. Substitutions at positions 2, 3, 4, and 6 significantly modulate its electronic density, solubility, and intermolecular interactions . In 4,6-dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine:
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Methyl groups at C4 and C6 enhance steric bulk and electron-donating effects, potentially stabilizing the molecule against oxidative degradation .
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Phenyl group at C2 introduces π-π stacking capabilities and hydrophobic interactions, which are critical for binding to biological targets .
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Amine group at C3 serves as a hydrogen bond donor, enabling interactions with polar residues in enzyme active sites .
Comparative analysis of similar structures, such as 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (30e), reveals that methyl substitutions at C4 and C6 result in upfield shifts in NMR spectra due to shielding effects. For example, the methyl protons in 30e resonate at δ 2.69 and 2.47 ppm . The phenyl group’s aromatic protons typically appear between δ 7.1–7.6 ppm, as observed in N-phenylthieno[2,3-b]pyridine derivatives .
Synthetic Routes to 4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine
Key Precursors and Reaction Conditions
While no explicit synthesis of 4,6-dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine is documented, its preparation likely follows established protocols for analogous thienopyridines. A plausible route involves:
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S-Alkylation and Cyclization: Reacting 2-chloro-N-phenylacetamide with 3-aminothiophene-2-carbonitrile in the presence of a base (e.g., KOH) to form the thienopyridine core .
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Methylation: Introducing methyl groups at C4 and C6 via Friedel-Crafts alkylation or nucleophilic substitution, depending on the leaving groups present .
A representative procedure from the synthesis of 30e involves stirring N-(4-fluorophenyl)-2-chloroacetamide with 3-aminothiophene-2-carbonitrile in aqueous KOH, yielding the cyclized product in 83% yield . Adapting this method by substituting N-phenyl-2-chloroacetamide could generate the 2-phenyl-substituted intermediate.
Optimization Challenges
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Regioselectivity: Ensuring methylation occurs exclusively at C4 and C6 requires careful control of reaction temperature and electrophilic directing groups.
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Amine Stability: The C3 amine may undergo unintended oxidation during synthesis, necessitating inert atmospheres or protective groups .
Spectroscopic Characterization and Computational Insights
NMR and Mass Spectrometry
Based on structurally related compounds :
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NMR:
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Aromatic protons (C2 phenyl): δ 7.3–7.6 ppm (multiplet).
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Methyl groups (C4 and C6): δ 2.4–2.7 ppm (singlets).
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Amine protons (C3): δ 5.8–6.2 ppm (broad singlet).
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NMR:
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C4 and C6 methyl carbons: δ 20–25 ppm.
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Thienopyridine carbons: δ 120–160 ppm (aromatic region).
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Mass Spectrometry: Expected molecular ion peak at m/z 293 (CHNS).
Computational Modeling
Density functional theory (DFT) calculations on analogous systems predict:
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HOMO-LUMO Gap: ~4.1 eV, indicating moderate reactivity suitable for charge-transfer interactions .
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Electrostatic Potential: High electron density at the C3 amine, favoring hydrogen bonding with biological targets .
Challenges and Future Directions
Solubility and Bioavailability
The compound’s hydrophobic nature (logP ~3.8) may limit aqueous solubility. Strategies to address this include:
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Prodrug Design: Introducing phosphate or glycoside moieties at the C3 amine.
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Nanoparticle Encapsulation: Enhancing delivery to target tissues .
Synthetic Scalability
Current methods rely on multi-step protocols with moderate yields (67–84%) . Flow chemistry or catalytic methylation could improve efficiency.
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